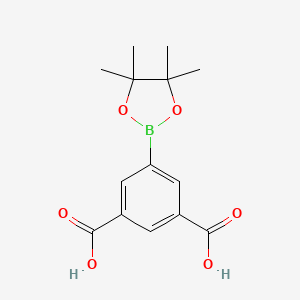
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalic acid
Vue d'ensemble
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalic acid is a chemical compound with the molecular formula C16H21BO6 . It is related to Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate, which has a molecular weight of 320.1 g/mol . The compound is also known by several synonyms, including DIMETHYL 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)ISOPHTHALATE and 3,5-Bis (methoxycarbonyl)phenylboronic acid pinacol ester .
Synthesis Analysis
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalic acid and related compounds often involves borylation and hydroboration reactions . For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular structure of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalic acid can be analyzed using various computational and experimental techniques. For instance, the InChI string of the related compound Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate is InChI=1S/C16H21BO6/c1-15(2)16(3,4)23-17(22-15)12-8-10(13(18)20-5)7-11(9-12)14(19)21-6/h7-9H,1-6H3 . This provides a detailed description of the compound’s molecular structure .Applications De Recherche Scientifique
Molecular Structure Analysis
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalic acid, and related compounds, are used as intermediates in the synthesis of various boric acid ester compounds. Their structures are typically confirmed by methods like FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction is also used for crystallographic and conformational analyses. The molecular structures are further computed using density functional theory (DFT), which is often consistent with crystal structures determined by single crystal X-ray diffraction. This kind of analysis helps in understanding the physicochemical properties of the compounds (Huang et al., 2021).
Applications in Synthesis and Characterization
These compounds are crucial in the synthesis and characterization of various organic molecules. For instance, they are used in the preparation of polymers and other complex organic structures. This involves synthesizing the compound and characterizing it using spectroscopic techniques such as FT-IR, NMR, and MS, followed by X-ray diffraction analysis. This step is essential for confirming the expected molecular structure of the synthesized compound (Liao et al., 2022).
Role in Drug Development
In the context of drug development, these compounds are used in the synthesis of potential pharmaceuticals. For example, they have been utilized in the development of prochelators, compounds that can sequester metal ions and thereby inhibit oxidative damage in cells. These prochelators have applications in targeting iron sequestration in cells under oxidative stress, which is significant in the context of treating diseases associated with oxidative stress (Wang & Franz, 2018).
Gas Adsorption and Storage
Additionally, derivatives of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalic acid are used in the development of metal-organic frameworks (MOFs). These MOFs have properties like microporosity, making them suitable for gas adsorption and storage applications. They show potential in gas separation or purification due to their ability to adsorb gases like N₂, H₂, O₂, and CO₂ (Zhang et al., 2010).
Semiconductor and Electronic Material Synthesis
Compounds containing 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalic acid are also essential in the synthesis of semiconducting polymers. These polymers are used in various electronic applications, including organic semiconductors and electronic materials. The properties of these polymers, such as their color and solubility in organic solvents, are significant for their practical application (Kawashima et al., 2013).
Propriétés
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BO6/c1-13(2)14(3,4)21-15(20-13)10-6-8(11(16)17)5-9(7-10)12(18)19/h5-7H,1-4H3,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOCDYNDBPODHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682219 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalic acid | |
CAS RN |
1041434-13-2 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



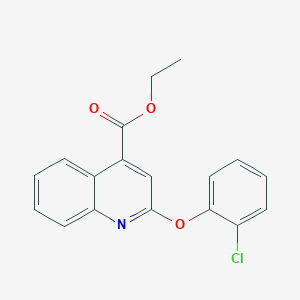
![N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide](/img/structure/B1393580.png)
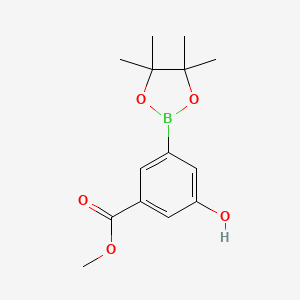
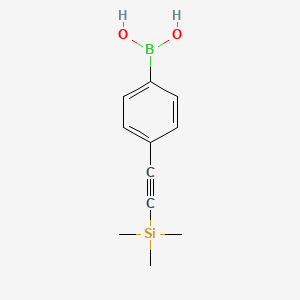
![methyl 1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393583.png)
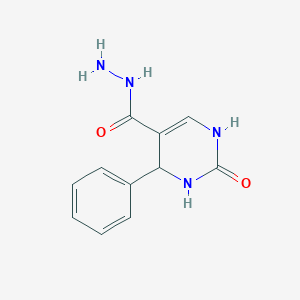

![methyl 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393589.png)
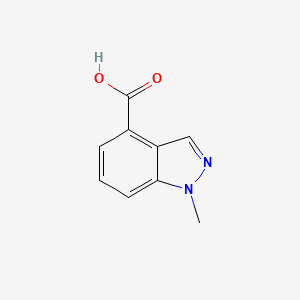
![2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1393595.png)
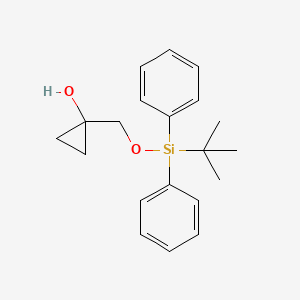
![tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1393597.png)
![1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B1393598.png)
![Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride](/img/structure/B1393601.png)